3,5-Dibromomandelic acid
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Overview
Description
3,5-Dibromomandelic acid is an organic compound with the molecular formula C8H6Br2O3 It is a derivative of mandelic acid, where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromomandelic acid can be synthesized through the bromination of mandelic acid. The process typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as acetic acid or dichloromethane, often at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromomandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding dibromo derivatives of benzoic acid.
Reduction: Reduction reactions can remove the bromine atoms, reverting it to mandelic acid or other intermediates.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can replace the bromine atoms under basic conditions.
Major Products Formed
Oxidation: 3,5-Dibromobenzoic acid.
Reduction: Mandelic acid or partially debrominated intermediates.
Substitution: Various substituted mandelic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromomandelic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme interactions and metabolic pathways involving brominated aromatic compounds.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromomandelic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical reactions. It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromoanthranilic acid: Another brominated aromatic compound with different functional groups.
3,5-Dibromosalicylic acid: Similar structure but with a hydroxyl group instead of a carboxyl group.
Gallic acid: A trihydroxybenzoic acid with similar aromatic properties but different substituents.
Uniqueness
3,5-Dibromomandelic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its dual bromine atoms make it more reactive in certain chemical reactions compared to its non-brominated counterparts.
Properties
Molecular Formula |
C8H6Br2O3 |
---|---|
Molecular Weight |
309.94 g/mol |
IUPAC Name |
2-(3,5-dibromophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6Br2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
KCIKDTRXKWRSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(C(=O)O)O |
Origin of Product |
United States |
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